ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 7-methoxy-4-methylcoumarin with an appropriate acylating agent to introduce the propanoyl group. This is followed by the reaction with piperazine and ethyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and green chemistry principles, such as using environmentally friendly solvents, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for developing new therapeutic agents.
Medicine: Its potential anticancer properties make it a candidate for drug development and cancer research.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-furoate
- 7-Methoxycoumarin
- 7-Methoxy-2H-chromen-2-one
Uniqueness
What sets ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperazine moiety with a chromenone derivative, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{18}N_{2}O_{5}
- Molecular Weight : Approximately 306.31 g/mol
- CAS Number : Not available in the current literature
The compound features a methoxy group, a methyl group, and a piperazine ring, which are known to influence its biological activity.
Pharmacological Studies
Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:
- Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which may help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
- CNS Activity : Piperazine derivatives are often investigated for their central nervous system (CNS) effects. This compound may exhibit stimulant or sedative properties depending on its interaction with neurotransmitter systems.
The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the piperazine ring may interact with various receptors in the CNS, similar to other piperazine derivatives like benzylpiperazine (BZP), which acts on serotonergic and dopaminergic systems .
Study 1: Antioxidant Properties
A study conducted on related chromenone compounds demonstrated that they possess strong antioxidant capabilities, significantly reducing oxidative stress markers in vitro. The study suggested that the methoxy and methyl substitutions enhance these properties.
Study 2: Anti-inflammatory Potential
Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of chromenone derivatives. In animal models, these compounds were shown to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions like arthritis .
Study 3: CNS Effects
A comparative analysis of various piperazine derivatives indicated that those with chromenone substitutions exhibited enhanced CNS activity. Behavioral tests in rodents showed altered locomotion and anxiety-like behaviors, indicating possible anxiolytic or stimulant effects .
Data Table: Comparison of Biological Activities
Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity | CNS Activity |
---|---|---|---|---|
This compound | Structure | High | Moderate | Potential |
Benzylpiperazine (BZP) | Structure | Moderate | Low | High |
7-Methoxyflavone | Structure | Very High | Moderate | Low |
Properties
Molecular Formula |
C21H26N2O6 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O6/c1-4-28-21(26)23-9-7-22(8-10-23)19(24)6-5-15-12-16-14(2)11-20(25)29-18(16)13-17(15)27-3/h11-13H,4-10H2,1-3H3 |
InChI Key |
IJNOWNSVTVXPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C |
Origin of Product |
United States |
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